molecular formula C16H16N4O2 B411685 N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

Cat. No.: B411685
M. Wt: 296.32g/mol
InChI Key: IATFJLQWWAEOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a methylbenzotriazol group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves the reaction of 4-methoxyphenylamine with 2-methylbenzotriazole in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is unique due to the presence of the benzotriazol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C16H16N4O2/c1-10-8-15-16(9-14(10)17-11(2)21)19-20(18-15)12-4-6-13(22-3)7-5-12/h4-9H,1-3H3,(H,17,21)

InChI Key

IATFJLQWWAEOEA-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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